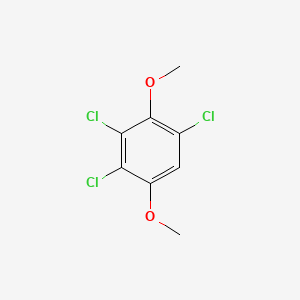

1,3,4-Trichloro-2,5-dimethoxybenzene

概要

説明

1,3,4-Trichloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H7Cl3O2 It is a derivative of benzene, where three chlorine atoms and two methoxy groups are substituted on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1,3,4-Trichloro-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the production process.

化学反応の分析

Electrophilic Aromatic Substitution

-

Halogenation :

In analogous systems, halogenation of activated aromatics (e.g., 1,3-dimethoxybenzene) with N-halosuccinimides (NXS) in acidic ionic liquids like [BMIM(SO₃H)][OTf] proceeds via an electron transfer (ET) mechanism, yielding para-selective products . For 1,3,4-trichloro-2,5-dimethoxybenzene, the only available position for electrophilic attack is C6 (adjacent to C5-OMe). Under halogenation conditions, this position could undergo substitution to form hexasubstituted derivatives (e.g., 1,3,4-trichloro-2,5-dimethoxy-6-halobenzene). -

Nitration/Sulfonation :

Nitration or sulfonation would likely target C6, though the electron-withdrawing chlorine substituents may reduce reactivity, necessitating harsher conditions.

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 1, 3, and 4 are potential sites for nucleophilic displacement, particularly under catalytic or high-temperature conditions.

-

Dehalogenation :

Catalytic hydrogenation with Pd/C and ammonium acetate can remove chlorine substituents. For example, 2,4-dimethoxy-3,5-dinitrochlorobenzene undergoes dehalogenation under hydrogenation to yield diamino derivatives . Applied to this compound, selective removal of chlorine (e.g., at C4, sterically less hindered) could yield partially dechlorinated products. -

Substitution with Nucleophiles :

Chlorine atoms adjacent to methoxy groups (e.g., C1 and C3) may undergo nucleophilic substitution with alkoxides or amines under Lewis acid catalysis (e.g., AlCl₃) .

Dearomatization Reactions

Under strong electrophilic conditions, highly substituted aromatics can undergo dearomatization. For instance, 1,3-dimethoxybenzene reacts with excess NCS to form 2,4,4-trichloro-5-methoxycyclohexa-2,5-dienone via ipso-chlorination and demethylation . A similar pathway could lead to cyclohexadienone derivatives if this compound is treated with excess halogenating agents.

Reductive Transformations

Reduction of chlorine substituents is feasible under hydrogenation or metal-catalyzed conditions:

| Reaction Conditions | Expected Outcome | Reference |

|---|---|---|

| H₂, Pd/C, NH₄OAc | Partial dechlorination (e.g., C4 removal) | |

| Fe, CH₃COOH | Reduction to methoxy-substituted benzene |

Comparative Reactivity of Chlorine Substituents

The chlorine atoms exhibit varying reactivity based on their positions:

| Position | Adjacent Groups | Reactivity Notes |

|---|---|---|

| C1 | C2-OMe, C6-H | Activated by ortho-OMe; prone to substitution |

| C3 | C2-OMe, C4-Cl | Steric hindrance from C4-Cl reduces reactivity |

| C4 | C3-Cl, C5-OMe | Electron withdrawal from Cl reduces reactivity |

Mechanistic Considerations

科学的研究の応用

Chemical Synthesis

Synthetic Intermediates

TCDMB serves as an important intermediate in the synthesis of other organic compounds. Its halogenated structure allows for further functionalization through reactions such as nucleophilic substitution and electrophilic aromatic substitution. For example, TCDMB can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals.

Table 1: Potential Derivatives of TCDMB

| Derivative | Synthesis Method | Applications |

|---|---|---|

| 2,5-Dimethoxy-1,3-dichlorobenzene | Nucleophilic substitution | Intermediate for dyes |

| 1,3-Dichloro-4-methoxybenzene | Electrophilic aromatic substitution | Precursor for pharmaceuticals |

| 1-Bromo-3,5-dimethoxybenzene | Bromination followed by demethylation | Anti-cancer drug synthesis |

Biological Studies

Enzyme Interaction Studies

Research has indicated that TCDMB interacts with various enzymes and cellular components. The presence of chlorine atoms may enhance its binding affinity to proteins or nucleic acids, making it a subject of interest in pharmacological studies. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Microbial Degradation Studies

TCDMB has been studied for its biodegradability by microbial communities. Research shows that certain bacteria can dechlorinate TCDMB through anaerobic processes, leading to less chlorinated and potentially less toxic compounds. This aspect is significant for environmental assessments and bioremediation strategies.

Environmental Applications

Hazard Assessment

TCDMB is included in studies assessing the environmental impact of organochlorine compounds. Its persistence in the environment raises concerns regarding its bioaccumulation and toxicity. Research focusing on the degradation pathways of TCDMB helps inform regulatory guidelines and environmental safety measures.

Case Studies

-

Microbial Anaerobic Dechlorination

A study demonstrated that specific microbial strains could effectively dechlorinate TCDMB to less harmful products. This process highlights the potential for using microbial communities in bioremediation efforts to mitigate pollution from chlorinated compounds . -

Pharmacological Potential

Investigations into the binding interactions of TCDMB with various enzymes have suggested its potential as a lead compound in drug development. The compound's ability to modify enzyme activity opens avenues for therapeutic applications targeting specific diseases . -

Synthesis of Anti-Cancer Agents

TCDMB has been employed as a precursor in synthesizing titanium-based complexes that exhibit anti-cancer properties. These complexes are formed through multi-step reactions involving TCDMB as a key starting material .

作用機序

The mechanism of action of 1,3,4-Trichloro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The presence of chlorine atoms and methoxy groups influences its reactivity and interaction with biological targets, potentially affecting cellular pathways and enzyme activities .

類似化合物との比較

- 1,2,3-Trichloro-4,5-dimethoxybenzene

- 1,4-Dichloro-2,5-dimethoxybenzene

- 1,3-Dichloro-2,5-dimethoxybenzene

Uniqueness: 1,3,4-Trichloro-2,5-dimethoxybenzene is unique due to the specific positions of the chlorine and methoxy groups on the benzene ring

生物活性

1,3,4-Trichloro-2,5-dimethoxybenzene (TCDMB) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of TCDMB's biological effects, including its antimicrobial, anti-inflammatory properties, and other relevant pharmacological activities.

Chemical Structure and Properties

TCDMB is characterized by its molecular formula and belongs to the class of chlorinated methoxybenzenes. Its structure includes three chlorine atoms and two methoxy groups, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that TCDMB exhibits notable antimicrobial activity against various pathogens. In a comparative study, TCDMB showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that TCDMB is more potent than several commercial antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Imipenem | 32 |

| Escherichia coli | 20 | Nalidixic acid | 40 |

| Pseudomonas aeruginosa | 25 | Nystatin | 50 |

Anti-inflammatory Effects

TCDMB has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that TCDMB inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential application in managing inflammatory diseases .

The biological activity of TCDMB can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : TCDMB demonstrates the ability to scavenge ROS, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by inflammation and infection .

- Enzyme Inhibition : Studies have shown that TCDMB inhibits certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis .

Toxicity and Safety Profile

While TCDMB shows promising biological activities, its toxicity profile must be considered. Studies indicate that chlorinated compounds can exhibit cytotoxic effects at higher concentrations. The structure-activity relationship (SAR) suggests that the presence of multiple chlorine atoms can enhance toxicity; therefore, careful evaluation is necessary when considering therapeutic applications .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated TCDMB against clinical isolates of resistant bacterial strains. The results showed that TCDMB not only inhibited growth but also demonstrated bactericidal activity at sub-MIC levels.

- Anti-inflammatory Model : In an animal model of induced inflammation, administration of TCDMB resulted in reduced swelling and pain compared to control groups treated with standard anti-inflammatory drugs.

特性

IUPAC Name |

1,3,4-trichloro-2,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFMNUZVJOWJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867842 | |

| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61465-81-4, 69653-71-0 | |

| Record name | Benzene, trichlorodimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061465814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-1,3,4-trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069653710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHOXY-1,3,4-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5M391L25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。